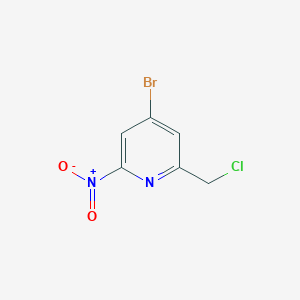
4-Bromo-2-(chloromethyl)-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(chloromethyl)-6-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-(chloromethyl)-6-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
4-Bromo-2-(chloromethyl)-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include 4-Bromo-2-(azidomethyl)-6-nitropyridine or 4-Bromo-2-(thiocyanatomethyl)-6-nitropyridine.
Reduction: The major product is 4-Bromo-2-(chloromethyl)-6-aminopyridine.
科学的研究の応用
4-Bromo-2-(chloromethyl)-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
4-Bromo-2-(chloromethyl)-6-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-chloromethyl-6-nitropyridine: Positional isomer with bromine and chlorine atoms swapped.
4-Bromo-2,6-dichloropyridine: Lacks the nitro group but has two chlorine atoms.
Uniqueness
4-Bromo-2-(chloromethyl)-6-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
CAS番号 |
1393531-70-8 |
|---|---|
分子式 |
C6H4BrClN2O2 |
分子量 |
251.46 g/mol |
IUPAC名 |
4-bromo-2-(chloromethyl)-6-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-5(3-8)9-6(2-4)10(11)12/h1-2H,3H2 |
InChIキー |
DJNSVFJLEJBQKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





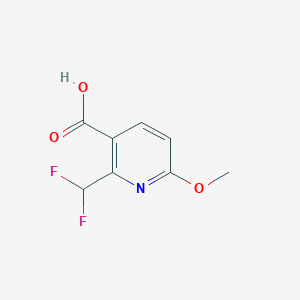
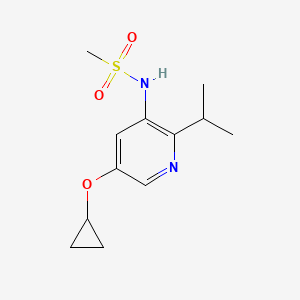


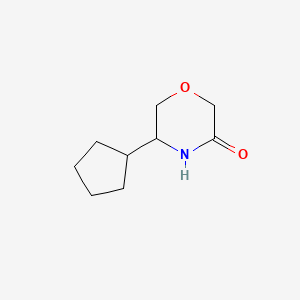



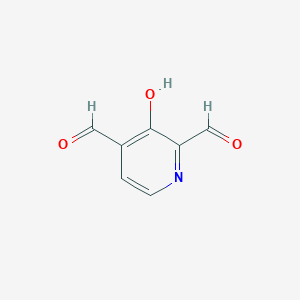
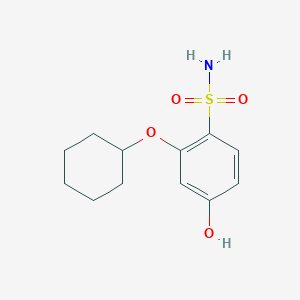
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)
